molecular formula C15H18O4 B1351925 4-Formyl-2-methoxyphenyl cyclohexanecarboxylate CAS No. 588674-77-5

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate

Cat. No.: B1351925
CAS No.: 588674-77-5
M. Wt: 262.3 g/mol
InChI Key: YCEBTYIAJWTZQH-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate is an organic compound with the molecular formula C15H18O4. It is a synthetic derivative of naturally occurring phenolic compounds like vanillin and eugenol. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl cyclohexanecarboxylate typically involves the esterification of 4-formyl-2-methoxyphenol with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-Carboxy-2-methoxyphenyl cyclohexanecarboxylate.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl cyclohexanecarboxylate.

    Substitution: Various substituted phenyl cyclohexanecarboxylates depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl cyclohexanecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

    Vanillin: 4-Hydroxy-3-methoxybenzaldehyde.

    Eugenol: 4-Allyl-2-methoxyphenol.

    4-Formyl-2-methoxyphenol: A precursor in the synthesis of 4-Formyl-2-methoxyphenyl cyclohexanecarboxylate.

Uniqueness

This compound is unique due to its combination of a formyl group, a methoxy group, and a cyclohexanecarboxylate moiety. This unique structure imparts specific chemical and biological properties that are not found in its similar compounds.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEBTYIAJWTZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192507
Record name Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588674-77-5
Record name Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588674-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-formyl-2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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